
Methyl 3-(iodomethyl)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(iodomethyl)cyclobutanecarboxylate is an organic compound with the molecular formula C7H11IO2 and a molecular weight of 254.07 g/mol . It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with methanol, and an iodine atom is attached to the methyl group at the 3-position of the cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(iodomethyl)cyclobutanecarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the halogenation of the methyl group using iodine and a suitable oxidizing agent .
Industrial Production Methods
the general approach would involve large-scale esterification and halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(iodomethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-(methyl)cyclobutanecarboxylate.
Oxidation Reactions: The iodine atom can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products
Scientific Research Applications
Methyl 3-(iodomethyl)cyclobutanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(bromomethyl)cyclobutanecarboxylate
- Methyl 3-(chloromethyl)cyclobutanecarboxylate
- Methyl 3-(fluoromethyl)cyclobutanecarboxylate
Uniqueness
Methyl 3-(iodomethyl)cyclobutanecarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions .
Biological Activity
Methyl 3-(iodomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H11I O2
- Molecular Weight : 238.07 g/mol
The presence of the iodomethyl group suggests potential reactivity in various biological systems, making it a candidate for further pharmacological evaluation.
Research indicates that this compound may act as a selective agonist for the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders. The activation of the 5-HT4 receptor can enhance gastrointestinal motility and may provide therapeutic benefits in conditions such as:
- Gastroesophageal reflux disease
- Irritable bowel syndrome (IBS)
- Functional dyspepsia
These conditions are associated with dysregulation of serotonin pathways, where 5-HT4 receptor agonists can play a significant role in symptom relief and management .
Therapeutic Applications
The compound's potential applications extend beyond gastrointestinal disorders. It may also show promise in treating:
- Cognitive disorders
- Alzheimer's disease
- Pain management
- Neurological diseases
The versatility in therapeutic applications stems from its ability to modulate serotonin signaling pathways, which are crucial in both peripheral and central nervous system functions .
Case Studies and Experimental Data
- Gastrointestinal Disorders :
- Neurological Effects :
Data Tables
Properties
Molecular Formula |
C7H11IO2 |
|---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
methyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 |
InChI Key |
BUVPIEMUNYQJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















